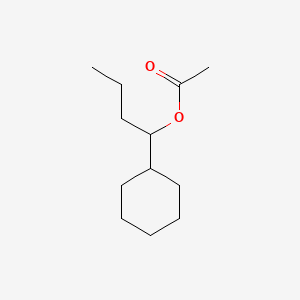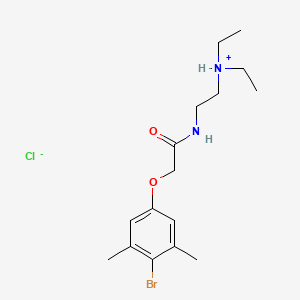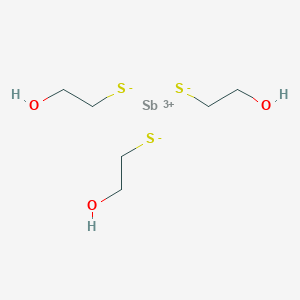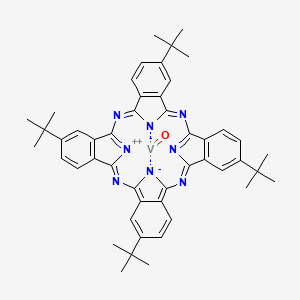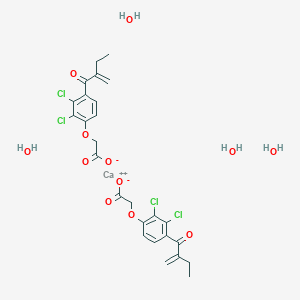
Ethacrynate calcium dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate is a chemical compound with the molecular formula C₁₃H₁₁Cl₂O₄Ca. It is known for its unique structure, which includes a dichlorophenoxy group and a methylidenebutanoyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate typically involves the reaction of 2,3-dichloro-4-(2-methylidenebutanoyl)phenoxyacetic acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain the desired temperature and pH. The product is then purified using techniques such as crystallization or precipitation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in an alcoholic medium at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethacrynic acid: A diuretic with a similar dichlorophenoxy structure.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.
Uniqueness
Calcium 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike ethacrynic acid, which is primarily used as a diuretic, this compound has broader applications in scientific research and industry. Its structural similarity to 2,4-dichlorophenoxyacetic acid allows for similar herbicidal activity, but the presence of the methylidenebutanoyl group provides additional reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
7541-97-1 |
|---|---|
Molekularformel |
C26H30CaCl4O12 |
Molekulargewicht |
716.4 g/mol |
IUPAC-Name |
calcium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate;tetrahydrate |
InChI |
InChI=1S/2C13H12Cl2O4.Ca.4H2O/c2*1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;;;;;/h2*4-5H,2-3,6H2,1H3,(H,16,17);;4*1H2/q;;+2;;;;/p-2 |
InChI-Schlüssel |
YIDUDQBVPLSVTH-UHFFFAOYSA-L |
Kanonische SMILES |
CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.O.O.O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





